

Unveiling PI3K-IN-27: A Technical Guide to Its Discovery and Synthesis

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Compound of Interest

Compound Name: PI3K-IN-27

Cat. No.: B12417068

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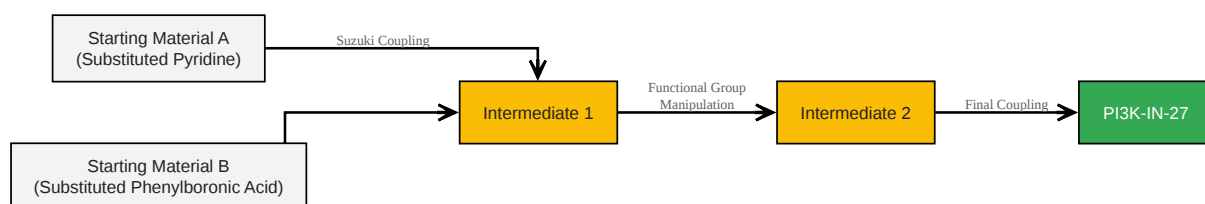
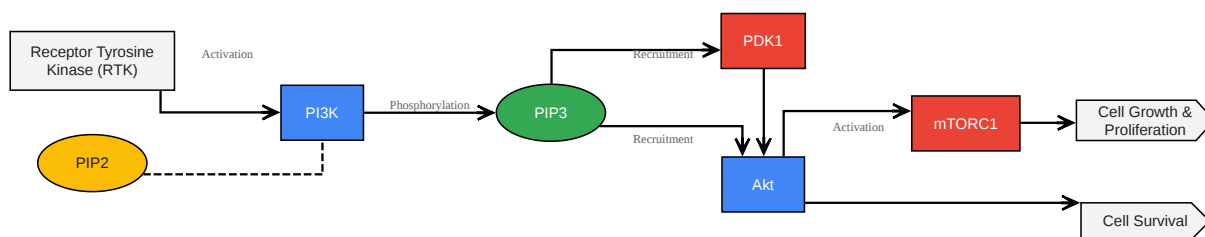
For Researchers, Scientists, and Drug Development Professionals

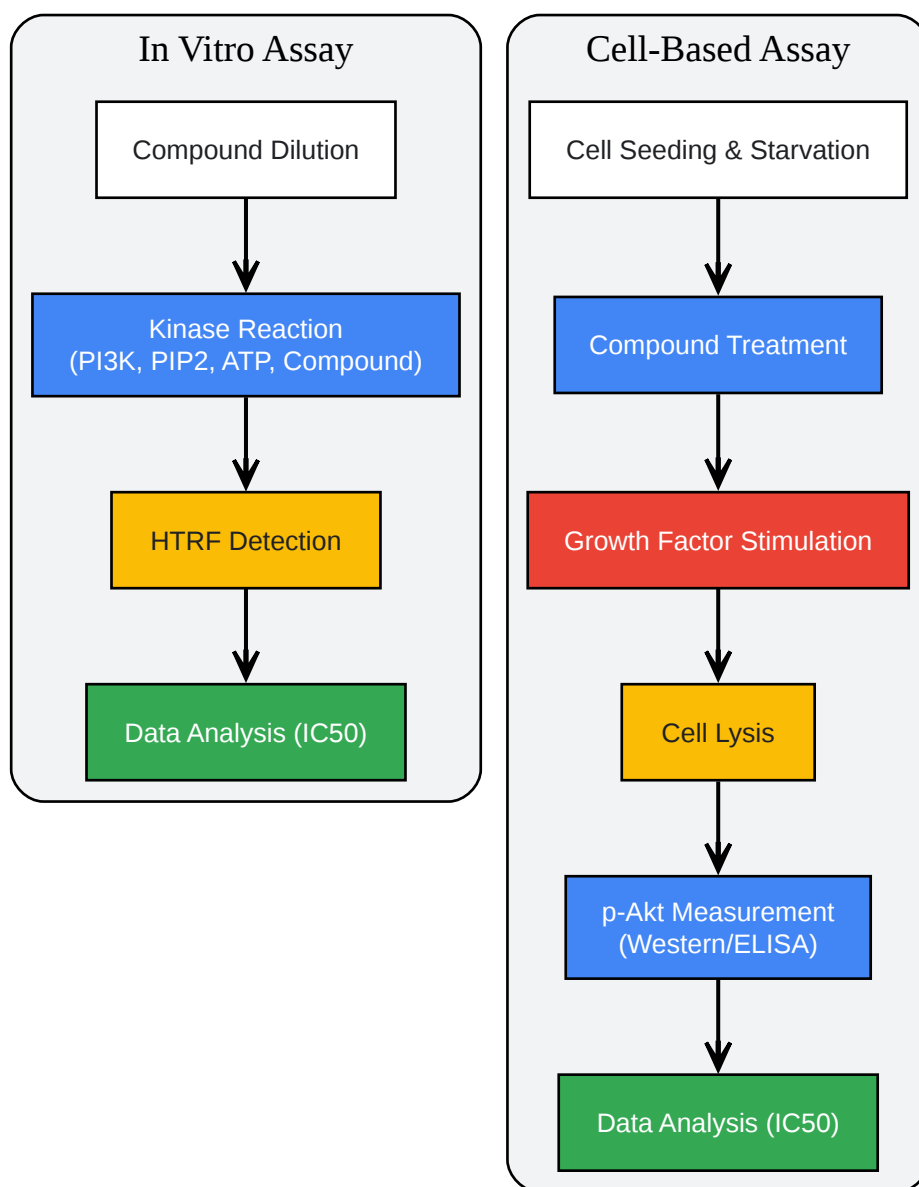
Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of **PI3K-IN-27**, a potent inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of various cancers and other diseases. This document details the chemical properties, synthesis, and biological evaluation of **PI3K-IN-27**, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction to the PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the pathogenesis of cancer, inflammation, and autoimmune disorders, making it a prime target for therapeutic intervention. The PI3K family of lipid kinases is divided into three classes, with Class I being the most extensively studied in the context of cancer. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits downstream effectors, most notably the serine/threonine kinase Akt, leading to the activation of a cascade of signaling events that promote cell survival and proliferation.





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